3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic compound that features multiple functional groups, including isoxazole, azetidine, oxadiazole, and pyridinone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Isoxazole Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Azetidine Formation: Azetidines can be synthesized via cyclization reactions involving amines and halides.
Oxadiazole Formation: This could be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Pyridinone Formation: Pyridinones are often synthesized via condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” can undergo various chemical reactions, including:
Oxidation: The isoxazole and pyridinone rings might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound could undergo reduction reactions, particularly at the oxadiazole ring.
Substitution: Functional groups on the isoxazole and pyridinone rings might participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heterocyclic rings often correlates with biological activity.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The unique combination of functional groups might interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence biological pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of multiple heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
3-[5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-13(11(2)26-21-10)5-6-15(24)23-8-12(9-23)18-20-16(22-27-18)14-4-3-7-19-17(14)25/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDCUHCGXBHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.